molecular formula C13H19NO2S B5541819 N-cyclohexyl-N-methylbenzenesulfonamide

N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B5541819
M. Wt: 253.36 g/mol
InChI Key: QLQSOZHLFULCFT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzenesulfonamide (B165840) Research

The journey of benzenesulfonamide research began in the 1930s with the groundbreaking discovery of the antibacterial properties of prontosil (B91393). It was soon understood that prontosil was a prodrug, metabolizing in the body to release the active compound 4-aminobenzenesulfonamide (sulfanilamide), the first of the "sulfa drugs". businessresearchinsights.comnih.gov This discovery marked a revolutionary moment in medicine, providing the first effective chemotherapeutic agents against bacterial infections and saving countless lives. nih.gov

Initially, research was intensely focused on synthesizing thousands of sulfonamide derivatives to improve antibacterial efficacy and broaden the spectrum of activity. However, the advent of penicillin and other antibiotics in the following decades shifted the primary focus. Chemists began to explore the benzenesulfonamide scaffold for applications beyond anti-infectives. This led to the discovery of its utility in a wide array of therapeutic areas, including the development of diuretics, antidiabetic agents, and anticonvulsants. businessresearchinsights.comnih.gov This evolution demonstrated the versatility of the benzenesulfonamide core, establishing it as a "privileged scaffold" in medicinal chemistry—a molecular framework that can bind to a variety of biological targets. businessresearchinsights.com

Academic Significance of N-Cyclohexyl-N-methylbenzenesulfonamide Scaffolds

The academic significance of this compound and related N-substituted structures lies in their role as versatile intermediates and their potential biological activities. The specific substitution pattern—a cyclohexyl and a methyl group on the sulfonamide nitrogen—creates a distinct three-dimensional structure that influences its chemical and physical properties. The synthesis of the title compound, C₁₃H₁₉NO₂S, has been documented through the reaction of N-cyclohexylamine-benzenesulfonamide with methyl iodide. nih.gov

Research has highlighted that compounds containing a cyclohexylamine (B46788) moiety are of interest as potential activators of dopamine (B1211576) receptors in the central nervous system. nih.gov Furthermore, the broader class of N-substituted benzenesulfonamides is a subject of intense academic and industrial research. Modifying the substituents on the sulfonamide nitrogen is a key strategy in drug design. nih.govtandfonline.com For instance, various N-substituted sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in conditions like glaucoma, cancer, and epilepsy. nih.govnih.govtandfonline.comnih.gov Research has shown that even minor changes to the N-substituent can dramatically alter the binding affinity and selectivity for different CA isoforms. acs.org

Derivatives such as 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide are used as intermediates in the synthesis of acid dyes. lookchem.com This highlights the utility of the this compound scaffold not only in medicinal chemistry but also in materials science. Other research has explored benzenesulfonamide derivatives tethered to a cyclohexyl-containing moiety as potent inhibitors of the influenza hemagglutinin protein, demonstrating their potential as antiviral agents. nih.gov

Table 1: Physicochemical Properties of this compound and a Related Derivative

PropertyThis compound2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
CAS Number59984-83-9 nih.gov70693-59-3 sigmaaldrich.comnih.gov
Molecular FormulaC₁₃H₁₉NO₂S nih.govC₁₃H₂₀N₂O₂S nih.gov
Molecular Weight253.36 g/mol nih.gov268.38 g/mol nih.gov
AppearanceData not availableGray white or light brown crystal lookchem.comechemi.com
Melting PointData not available98-101 °C sigmaaldrich.comchemicalbook.com

Current Research Trends and Challenges in Benzenesulfonamide Synthesis and Application

Current research into benzenesulfonamides is vibrant and multifaceted, focusing on innovative synthetic methods and novel applications. researchgate.net

Research Trends:

Novel Therapeutic Targets: Researchers are designing benzenesulfonamide derivatives to act as inhibitors for a wide range of biological targets beyond classic examples. These include kinases for cancer therapy, HIV capsid proteins, and proteins involved in influenza virus fusion. nih.govmdpi.comnih.gov Recent studies have developed extensive series of benzenesulfonamide derivatives as potent inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many cancers. nih.govresearchgate.net

Advanced Synthetic Methodologies: While the traditional synthesis of sulfonamides involves the reaction of sulfonyl chlorides with amines, this method can require harsh conditions. researchgate.net Modern research is focused on developing more efficient and environmentally benign strategies. These include transition-metal-catalyzed cross-coupling reactions, C-H activation, and photocatalysis to construct the crucial C-N or S-N bonds under milder conditions. researchgate.netthieme-connect.com

Materials Science: The application of benzenesulfonamide-based structures is expanding in materials science, where they are incorporated into polymers, ion exchange resins, and dyes. businessresearchinsights.com

Challenges:

Synthetic Complexity: The synthesis of complex, highly functionalized benzenesulfonamide derivatives can be lengthy and challenging, sometimes limiting their accessibility for discovery chemistry. businessresearchinsights.comacs.org

Environmental Concerns: Traditional synthetic routes often use hazardous reagents like chlorosulfonic acid, leading to environmental pollution. thieme-connect.com There is a continuous need for greener synthetic alternatives.

Physicochemical Properties: A significant challenge in the development of sulfonamide-based drugs is overcoming issues like poor water solubility, which can lead to low bioavailability. researchgate.net Researchers are actively working on modifications to the sulfonamide scaffold to improve these characteristics. researchgate.net

Table 2: Selected Research Applications of Benzenesulfonamide Scaffolds

Application AreaSpecific Target / UseExample Scaffold Mentioned in ResearchReference
OncologyCarbonic Anhydrase IX/XII InhibitorsHydroxyimine-tethered benzenesulfonamides nih.gov
OncologyTropomyosin Receptor Kinase A (TrkA) InhibitorsSubstituted benzenesulfonamide analogs mdpi.com
EpilepsyCarbonic Anhydrase II/VII InhibitorsNovel benzenesulfonamide derivatives nih.gov
Antiviral (Influenza)Hemagglutinin (HA) Inhibitorscis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide nih.gov
Antiviral (HIV)HIV-1 Capsid InhibitorsBenzenesulfonamide-containing phenylalanine derivatives nih.gov
Infectious DiseaseVibrio cholerae Carbonic Anhydrase Inhibitorspara- and meta-benzenesulfonamides researchgate.net
CNS ResearchDopamine Receptor ActivatorsCompounds containing cyclohexylamine nih.gov

Compound Index

Properties

IUPAC Name

N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSOZHLFULCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclohexyl N Methylbenzenesulfonamide and Analogues

Primary Synthetic Routes to N-Cyclohexyl-N-methylbenzenesulfonamide

The most direct methods for synthesizing this compound involve the formation of the sulfur-nitrogen bond or the alkylation of a pre-existing sulfonamide.

A foundational method for preparing sulfonamides is the reaction of an amine with a sulfonyl chloride. wikipedia.orglibretexts.org For the synthesis of this compound, this involves the direct reaction of the secondary amine, N-methylcyclohexylamine, with benzenesulfonyl chloride. byjus.com This reaction is a classic example of nucleophilic substitution at the sulfonyl group, where the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.org

The process is typically carried out in the presence of an aqueous alkali, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org This base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. libretexts.org This approach, known as the Hinsberg reaction, is a well-established test for distinguishing between primary, secondary, and tertiary amines. byjus.comwikipedia.org In the case of a secondary amine like N-methylcyclohexylamine, the reaction yields a tertiary sulfonamide that is insoluble in the alkaline solution. byjus.comwikipedia.org

A related two-step process involves first treating a primary amine with a sulfonyl chloride to produce a secondary sulfonamide, which can then be further functionalized. nsf.gov However, the direct sulfonylation of N-methylcyclohexylamine remains a primary and efficient route to the target compound.

An alternative primary route involves the N-alkylation of a secondary sulfonamide precursor. Specifically, this compound can be synthesized from N-cyclohexylbenzenesulfonamide by introducing a methyl group. nih.govnih.gov This method relies on the deprotonation of the secondary sulfonamide's nitrogen atom, followed by nucleophilic attack on an alkylating agent.

In a typical procedure, N-cyclohexylbenzenesulfonamide is treated with a strong base, such as sodium hydride (NaH), in an appropriate solvent like N,N-dimethylformamide (DMF). nih.gov The hydride ion removes the acidic proton from the sulfonamide nitrogen, generating a nucleophilic sulfonamide anion. This anion then reacts with methyl iodide in an SN2 reaction, where the iodide is displaced, and the methyl group becomes attached to the nitrogen atom, yielding the final product, this compound. nih.govnih.gov The reaction is generally stirred for several hours to ensure complete consumption of the starting sulfonamide. nih.gov

Reactant 1Reactant 2BaseSolventDurationOutcomeReference
N-cyclohexylbenzenesulfonamideMethyl IodideSodium HydrideN,N-Dimethylformamide (DMF)~3 hoursThis compound nih.gov

Indirect routes involving the modification of precursors are also viable. One such strategy involves the reduction of a nitro-substituted aromatic ring within a benzenesulfonamide (B165840) framework. This approach is particularly useful for creating amino-substituted analogues, which can serve as versatile intermediates. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. commonorganicchemistry.com

Several methods are effective for this reduction:

Catalytic Hydrogenation : This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com

Metal-Acid Systems : The use of metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and robust method for nitro group reduction. google.com

Sulfide (B99878) Reagents : Sodium sulfide (Na₂S) can be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

More advanced, one-step methods have been developed that combine the reduction and sulfonamide bond formation. For instance, a catalytic synthesis of N-arylsulfonamides can be achieved through the direct coupling of sodium arylsulfinates with nitroarenes in the presence of an iron catalyst (FeCl₂) and a reducing agent like sodium bisulfite (NaHSO₃). acs.orgacs.org In this process, the nitroarene serves as the nitrogen source and is reductively coupled to form the N–S bond under mild conditions. acs.org Mechanistic studies suggest the reaction may proceed through an N-aryl-N-arenesulfonylhydroxylamine intermediate. acs.org

Alternative Synthetic Approaches and Novel Catalytic Systems

Recent advancements in organic synthesis have introduced novel catalytic systems that offer alternative and often more efficient pathways to sulfonamides.

Transition metal catalysis has emerged as a powerful tool for constructing C-N and S-N bonds, providing new routes to sulfonamides.

Copper-Catalyzed Reactions: Copper catalysts are widely used for sulfonamide synthesis.

One method involves the copper-catalyzed oxidative coupling of sodium sulfinates and amines, using oxygen or DMSO as the oxidant. rsc.org

A three-component reaction using a copper(II) catalyst can directly synthesize sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate. nih.gov This approach is highly versatile, tolerating a wide range of functional groups on both the boronic acid and amine coupling partners. nih.gov

Copper catalysis also facilitates the coupling of aryl halides with sulfonamides. nih.gov A combination of copper salts and specific ligands like oxalamides enables the N-arylation of both primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis provides another modern approach. A dual-catalysis system combining a photosensitizer and a nickel catalyst can achieve C-N bond formation between sulfonamides and aryl electrophiles under mild conditions. princeton.edu This method is notable for its broad scope, including the efficient coupling of various alkyl and aryl sulfonamides. princeton.edu

Catalyst SystemReactant 1Reactant 2Reactant 3Key FeatureReference
Copper(II)Aryl Boronic AcidAmineSulfur Dioxide SurrogateDirect three-component synthesis nih.gov
Copper Salt / Oxalamide LigandSulfonamide(Hetero)aryl HalideN/AN-arylation of sulfonamides nih.gov
Photosensitizer / Nickel ComplexSulfonamideAryl HalideN/APhotosensitized C-N bond formation princeton.edu
Iron(II) ChlorideSodium ArylsulfinateNitroareneN/AReductive coupling using nitroarenes acs.org

Novel strategies employing nucleophilic catalysts have opened new avenues for synthesizing sulfonamide derivatives. The use of cyanide as a catalyst or mediator is a notable example.

A key strategy involves the cyanide-mediated generation of a nucleophilic sulfinate ion from a vinyl sulfone. organic-chemistry.orgresearchgate.net In this process, the cyanide anion adds to the vinyl sulfone, which then undergoes elimination to produce the sulfinate ion and acrylonitrile (B1666552) as a byproduct. organic-chemistry.org This in situ generated sulfinate can then be used to form sulfonamides. For example, in the presence of N-bromosuccinimide (NBS) and an amine, the sulfinate is converted into the corresponding sulfonamide under mild, room-temperature conditions. organic-chemistry.orgresearchgate.net This method is advantageous as it avoids issues related to the low solubility of sulfinate salts and the need for strong oxidizing agents. organic-chemistry.org

The chemistry of N-sulfonyl imines is also central to many derivatization strategies. nih.gov These imines, often formed by the condensation of an aldehyde with a sulfonamide, are versatile electrophiles. nih.govnih.gov The development of efficient, catalyst-free methods for their synthesis, for instance using neutral Al₂O₃ as a dehydrating agent, has made these intermediates more accessible. nih.gov While the direct cyanation of N-sulfonyl imines is a plausible route for further derivatization, the cyanide-mediated conversion of vinyl sulfones represents a more direct link between cyanide chemistry and the synthesis of the core sulfonamide structure. organic-chemistry.org

Methodological Advancements in Reaction Optimization and Scale-Up

The synthesis of this compound and its analogues is centered on the N-alkylation of a parent sulfonamide. Methodological advancements focus on refining reaction conditions and developing efficient purification strategies to ensure the production of a high-purity final compound.

Optimization of Reaction Conditions (e.g., Temperature, Solvent Systems, Reagent Stoichiometry)

The primary synthesis for this compound involves the methylation of N-cyclohexylbenzenesulfonamide. nih.gov A detailed study outlines a specific method where N-cyclohexylbenzenesulfonamide is treated with methyl iodide in the presence of sodium hydride. nih.gov The reaction is conducted in N,N-dimethylformamide (DMF) at room temperature. nih.gov For the complete consumption of the starting sulfonamide, the reaction is stirred for approximately three hours. nih.gov

The stoichiometry of the reagents is a critical parameter for optimization. In a reported synthesis, a 1:2 molar ratio of N-cyclohexylbenzenesulfonamide to both sodium hydride (the base) and methyl iodide (the alkylating agent) was employed. nih.gov Specifically, 0.43 mmol of the sulfonamide was reacted with 0.88 mmol of sodium hydride and 0.86 mmol of methyl iodide. nih.gov A similar stoichiometry and reaction conditions are reported for the synthesis of the closely related analogue, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, indicating a robust methodology for N-alkylation of this class of compounds. iucr.org

While the specific synthesis is performed at room temperature, broader research into the N-alkylation of sulfonamides shows that temperature is a key variable for optimization. nih.gov Alternative methods have been developed that utilize higher temperatures, such as manganese-catalyzed N-alkylation with alcohols, which is conducted at 150 °C in xylenes, or thermal alkylation with trichloroacetimidates in refluxing toluene. acs.orgnih.gov The choice of solvent is also crucial; while DMF is effective for the methylation with methyl iodide, other solvents like 1,2-dichloroethane (B1671644) (for Lewis acid-catalyzed alkylations) and even water (for iridium-catalyzed reactions) have been used for different sulfonamide alkylation systems. nih.govdnu.dp.uarsc.org Further optimization for the synthesis of this compound could involve exploring alternative bases to sodium hydride, varying the solvent system to improve reaction rates or simplify workup, and adjusting the stoichiometry to minimize excess reagents and by-product formation. nih.gov

Table 1: Reaction Conditions for the Synthesis of this compound and an Analogue

ProductStarting MaterialReagentsSolventTemperatureReaction TimeStoichiometry (Starting Material:Base:Alkylating Agent)Reference
This compoundN-cyclohexylbenzenesulfonamideSodium Hydride, Methyl IodideN,N-dimethylformamide (DMF)Room Temperature~3 hours1 : 2 : 2 nih.gov
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamideN-cyclohexyl-4-methylbenzenesulfonamideSodium Hydride, Ethyl IodideN,N-dimethylformamide (DMF)Room Temperature3 hours1 : 2 : 2 iucr.org

Purification Techniques and Isolation Strategies for High Purity

Achieving high purity is essential, and the primary strategy for isolating this compound is precipitation followed by recrystallization. nih.gov After the reaction is complete, the mixture is poured into ice water, which causes the product to precipitate out of the solution. nih.gov The solid product is then collected by filtration and further purified by recrystallization from methanol (B129727). nih.gov This classical method is effective for removing unreacted starting materials and inorganic salts. The melting point of the resulting product was reported as 353 K (80 °C). nih.gov A nearly identical procedure of precipitation in ice, filtration, washing, and subsequent crystallization from methanol is used for the analogue N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, yielding a high-purity crystalline solid. iucr.org

For analogues and related sulfonamides, more advanced purification techniques are employed to achieve very high purity levels, particularly for analytical and pharmaceutical applications. Chromatographic methods are common. acs.orgnih.gov High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of sulfonamides. nih.gov Methods have been developed using various stationary phases, such as C18 or specialized mixed-mode columns, with mobile phases typically consisting of acetonitrile (B52724) and water mixtures containing an acid like phosphoric or formic acid. nih.govsielc.com Supercritical Fluid Chromatography (SFC) represents another advanced chromatographic technique used for separating sulfonamides. oup.com

For complex mixtures or trace-level analysis, a preliminary clean-up step using Solid-Phase Extraction (SPE) is often performed before HPLC analysis. nih.govnih.gov This involves passing the crude sample through a cartridge containing a sorbent (like Strata-SCX or C18) that retains impurities, allowing the desired compound to be eluted in a purer form. nih.govnih.gov Commercial suppliers of the related compound 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide report purities of 97% to over 98.5%, which suggests that robust, scalable purification methods are utilized in industrial production. sigmaaldrich.comlookchem.com

Table 2: Purification and Isolation Strategies for this compound and Related Compounds

CompoundPurification/Isolation MethodDetailsAchieved PurityReference
This compoundPrecipitation & RecrystallizationPrecipitated in ice water, filtered, and recrystallized from methanol.Crystalline solid (m.p. 353 K) nih.gov
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamidePrecipitation & RecrystallizationPrecipitated over crushed ice, isolated, washed, and crystallized from methanol.Crystalline solid iucr.org
General N-alkylated sulfonamidesChromatographic PurificationColumn chromatography after manganese-catalyzed synthesis.High (isolated yields reported) acs.org
Benzenesulfonamide and analoguesHigh-Performance Liquid Chromatography (HPLC)Separation on C18 or mixed-mode columns with acetonitrile/water/acid mobile phases.Analytical separation nih.govsielc.com
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamideNot specified (Commercial Product)Industrial purification methods.97% - >98.5% sigmaaldrich.comlookchem.com

Mechanistic Investigations of Chemical Transformations Involving N Cyclohexyl N Methylbenzenesulfonamide

Elucidation of Reaction Mechanisms in Sulfonamide Synthesis

The synthesis of N-cyclohexyl-N-methylbenzenesulfonamide is commonly achieved through the N-alkylation of a precursor sulfonamide. A prevalent method involves the reaction of N-cyclohexylbenzenesulfonamide with an alkylating agent, such as methyl iodide. nih.govresearchgate.net The generally accepted mechanism for this transformation is a bimolecular nucleophilic substitution (S(_N)2) reaction.

In this proposed S(_N)2 mechanism, the nitrogen atom of the N-cyclohexylbenzenesulfonamide acts as the nucleophile. For the reaction to proceed, a base is typically employed to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity. The resulting anionic nitrogen then attacks the electrophilic carbon of the methyl iodide in a concerted step. This single-step process involves the simultaneous formation of the new N-C bond and cleavage of the C-I bond.

The transition state of this S(_N)2 reaction is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution. The nucleophilic nitrogen and the leaving group (iodide) are positioned at the apical positions, 180° apart, while the three hydrogen atoms of the methyl group lie in the equatorial plane. This "backside attack" geometry leads to an inversion of configuration at the electrophilic carbon, although this is not observable for a methyl group.

The reaction rate is dependent on the concentration of both the deprotonated sulfonamide and the methyl iodide, consistent with a second-order kinetic profile. Steric hindrance around the nucleophilic nitrogen and the electrophilic carbon can significantly impact the reaction rate. In the case of N-cyclohexylbenzenesulfonamide, the bulky cyclohexyl group can influence the approach of the electrophile, although the reaction is generally efficient.

Table 1: Key Features of the Proposed S(_N)2 Mechanism for the Synthesis of this compound
FeatureDescription
NucleophileN-cyclohexylbenzenesulfonamide anion
ElectrophileMethyl iodide
Key StepConcerted backside attack of the nucleophile on the electrophile
Transition State GeometryTrigonal bipyramidal at the methyl carbon
StereochemistryInversion of configuration at the electrophilic carbon
KineticsSecond-order (rate = k[Sulfonamide Anion][CH(_3)I])

Investigation of Desulfonylative Pathways in N-Cyano-N-phenyl-p-methylbenzenesulfonamide Analogues

N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) and its analogues are known to undergo desulfonylative reactions, which involve the cleavage of the nitrogen-sulfur (N-S) bond. cardiff.ac.uk This reactivity pathway is distinct from their more common role as electrophilic cyanating agents. The investigation of these desulfonylative pathways is crucial for understanding the full scope of their chemical behavior.

One notable application of this reactivity is the deoxycyanamidation of alcohols, where NCTS serves as both a sulfonyl transfer reagent and a cyanamide source. cardiff.ac.uk The mechanism of this transformation is thought to proceed through the initial activation of the alcohol by the sulfonamide, followed by an intramolecular rearrangement or attack by a cyanide equivalent, leading to the cleavage of the N-S bond.

Several general mechanisms for the cleavage of the N-S bond in sulfonamides have been proposed, which can provide a framework for understanding the desulfonylation of NCTS analogues. These include:

Reductive Cleavage: In the presence of reducing agents, the N-S bond can be cleaved to yield the corresponding amine and a sulfinic acid derivative. This process often involves single-electron transfer (SET) mechanisms.

Hydrolytic Cleavage: Under certain conditions, particularly in the presence of catalysts like ceria nanoparticles, the S-N bond of sulfonamides can undergo hydrolysis to produce sulfanilic acid and the corresponding amine. nih.gov

Photolytic Cleavage: Irradiation with ultraviolet light can induce the cleavage of the sulfonamide bond. nih.gov

In the context of NCTS analogues, the presence of the cyano group on the nitrogen atom significantly influences the electronic properties of the sulfonamide and likely plays a key role in facilitating the N-S bond cleavage. The specific mechanistic details of the desulfonylative pathways of NCTS analogues are an active area of research, with the outcome of the reaction being highly dependent on the reaction conditions and the nature of the substrates involved.

Table 2: General Pathways for N-S Bond Cleavage in Sulfonamides
PathwayConditions/ReagentsProducts
Reductive CleavageReducing agents (e.g., SmI(_2), electrochemical reduction)Amine and Sulfinic acid derivative
Hydrolytic CleavageAcidic or basic conditions, catalysts (e.g., Ceria)Amine and Sulfonic acid
Photolytic CleavageUV irradiationAmine and other degradation products

Stereochemical Aspects of the Cyclohexyl Substituent during Synthesis and Reaction

The cyclohexyl group in this compound introduces specific stereochemical considerations due to its conformational properties. X-ray crystallographic studies of N-cyclohexyl-N-alkylbenzenesulfonamide derivatives have confirmed that the cyclohexyl ring predominantly adopts a stable chair conformation. nih.govnih.gov This fixed conformation can have a significant influence on the steric environment around the nitrogen atom and, consequently, on the stereochemical course of reactions involving the molecule.

During the synthesis of this compound via the S(_N)2 mechanism, the bulky cyclohexyl group can sterically hinder the approach of the methyl iodide to the nitrogen nucleophile. However, the flexibility of the N-S bond and the rotational freedom around the N-cyclohexyl bond likely allow for a conformation that minimizes this steric clash, permitting the reaction to proceed.

The orientation of the cyclohexyl ring relative to the benzenesulfonyl group is also a key stereochemical feature. In the solid state, the dihedral angle between the mean plane of the cyclohexyl ring and the plane of the benzene (B151609) ring has been determined for several analogues. For instance, in N-benzyl-N-cyclohexyl-4-methylbenzenesulfonamide, this dihedral angle is 56.12 (9)°. nih.gov This preferred orientation can influence the intramolecular environment and the accessibility of the reactive centers in the molecule.

While direct studies on the stereochemical directing effect of the cyclohexyl group in subsequent reactions of this compound are limited, it is plausible that its rigid chair conformation can lead to diastereoselectivity in reactions occurring at a prochiral center elsewhere in the molecule. The axial and equatorial positions of the substituents on the cyclohexyl ring create a distinct three-dimensional space that can favor the approach of a reagent from one face over the other. Torsional strain induced by bulky N-substituents in related sulfinyl ureas has been shown to influence reactivity, suggesting that the conformational constraints of the cyclohexyl group could similarly play a role in directing the stereochemical outcome of reactions. chemrxiv.org

Table 3: Crystallographic Data for N-Cyclohexyl-N-alkylbenzenesulfonamide Analogues
CompoundCyclohexyl Ring ConformationDihedral Angle (Cyclohexyl Plane - Benzene Plane)
N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamideChair56.12 (9)° nih.gov
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamideChair59.92 (6)° nih.gov

Advanced Structural Characterization and Conformational Analysis of N Cyclohexyl N Methylbenzenesulfonamide

Crystallographic Analysis and Intermolecular Interactions

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules within a crystal lattice.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. The molecular structure of N-cyclohexyl-N-methylbenzenesulfonamide, with the chemical formula C₁₃H₁₉NO₂S, has been elucidated using this technique. nih.gov The analysis confirmed the connectivity of the atoms and provided precise measurements of bond lengths and angles. nih.govroyalsocietypublishing.org

The sulfur atom in the sulfonamide group typically displays a slightly distorted tetrahedral geometry. nsf.gov

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₁₃H₁₉NO₂S nih.gov
Molecular Weight (g/mol) 253.35 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 9.2729 (5) nih.gov
b (Å) 12.1182 (7) nih.gov
c (Å) 12.5801 (7) nih.gov
β (°) 109.103 (2) nih.gov
Volume (ų) 1335.79 (13) nih.gov
Z (molecules/unit cell) 4 nih.gov
Temperature (K) 296 nih.gov

While the this compound molecule lacks the classic N-H donor for strong hydrogen bonding found in primary or secondary sulfonamides, its crystal packing is stabilized by a network of weak intermolecular interactions. nih.gov Specifically, weak C-H···O hydrogen bonds are observed. nih.gov These interactions occur between an aromatic hydrogen atom (C-H) on the benzene (B151609) ring of one molecule and one of the electronegative oxygen atoms of the sulfonamide group (S=O) on an adjacent molecule. nih.gov This pattern of C-H···O interactions contributes to the formation of a stable three-dimensional crystal lattice. nih.gov

The presence and nature of hydrogen bonds are critical in dictating the crystal packing. In other sulfonamides, similar C-H···O bonds have been shown to link molecules into extended one- or two-dimensional networks. nih.gov In some related structures, weak intramolecular C-H···O interactions can also occur, influencing the molecular conformation by forming five-membered rings. nih.gov The study of these noncovalent forces is crucial for understanding the physical properties and stability of molecular crystals. gatech.edu

Table 2: Hydrogen-Bond Geometry for this compound

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°) Reference
C(2)—H(2)···O(2) 0.93 2.53 3.424 (3) 162 nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for confirming the structure of a synthesized compound in both solid and solution states, providing complementary information to crystallographic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and providing insight into the solution-state conformation of a molecule. While specific NMR spectral data for this compound are not detailed in the surveyed literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its known structure. nih.govnih.govnih.govsigmaaldrich.com

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the benzenesulfonyl group, the cyclohexyl ring, and the N-methyl group. The aromatic protons would appear in the downfield region (typically δ 7.5-8.0 ppm). The protons on the cyclohexyl ring would produce a complex set of overlapping signals in the aliphatic region (typically δ 1.0-3.5 ppm). A distinct singlet for the three protons of the N-methyl group would be expected, likely in the δ 2.5-3.0 ppm range.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon environment, including the substituted and unsubstituted carbons of the benzene ring, the carbons of the cyclohexyl ring, and the N-methyl carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H 7.5 - 8.0 127 - 133
Quaternary Aromatic C - 138 - 142
Cyclohexyl C-H 1.0 - 3.5 25 - 60
N-Methyl C-H 2.5 - 3.0 (singlet) 30 - 35

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov For this compound (C₁₃H₁₉NO₂S), the exact molecular weight is 253.35 g/mol . nih.gov The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 253.

The fragmentation of sulfonamides upon ionization is well-characterized. libretexts.orgyoutube.com The most common fragmentation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond. This would lead to two primary fragments for this compound:

A benzenesulfonyl cation (C₆H₅SO₂⁺) with an m/z of 141.

A fragment corresponding to the N-cyclohexyl-N-methylaminyl portion.

Further fragmentation of the benzenesulfonyl cation often results in the loss of SO₂ to produce a phenyl cation (C₆H₅⁺) at m/z = 77. miamioh.edu Fragmentation of the cyclohexyl ring would also produce a characteristic pattern of peaks corresponding to the loss of alkyl fragments. libretexts.org Analysis of related compounds like N-cyclohexyl-4-methylbenzenesulfonamide shows a prominent peak for the toluenesulfonyl group at m/z = 155 and the tolyl cation at m/z = 91. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Ion Fragment Formula
253 Molecular Ion [M]⁺ [C₁₃H₁₉NO₂S]⁺
141 Benzenesulfonyl cation [C₆H₅SO₂]⁺
112 N-cyclohexyl-N-methylaminyl cation [C₇H₁₄N]⁺
77 Phenyl cation [C₆H₅]⁺

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govsigmaaldrich.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent groups. libretexts.orgpressbooks.pub

The most prominent peaks would be from the sulfonamide group. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Other significant absorptions include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org

Aliphatic C-H stretching: Strong bands from the cyclohexyl and methyl groups just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C stretching: Medium, sharp peaks in the 1450-1600 cm⁻¹ region. youtube.com

Aromatic C-H out-of-plane bending: Strong absorptions in the 680-860 cm⁻¹ region, which can give information about the substitution pattern of the benzene ring. ucla.edu

Since this is a tertiary sulfonamide, the spectrum will notably lack the characteristic N-H stretching band typically seen for primary or secondary amines and amides in the 3300-3500 cm⁻¹ region. pressbooks.pub

Table 5: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Vibration Type
Sulfonamide (SO₂) 1330 - 1370 Asymmetric S=O Stretch
Sulfonamide (SO₂) 1140 - 1180 Symmetric S=O Stretch
Aromatic C-H 3030 - 3100 Stretch
Aliphatic C-H 2850 - 2960 Stretch
Aromatic C=C 1450 - 1600 Ring Stretch
Aromatic C-H 680 - 860 Out-of-plane Bend

Conformational Landscape of the Cyclohexyl Moiety and Dihedral Angle Analysis

The three-dimensional structure of this compound is significantly influenced by the conformational preferences of its constituent parts, particularly the cyclohexyl ring. X-ray crystallography studies have provided precise insights into the molecule's solid-state conformation, revealing specific details about the geometry of the cyclohexyl moiety and its orientation relative to the benzenesulfonamide (B165840) group. nih.gov

Detailed Research Findings

Research based on crystal structure analysis of this compound has determined that the cyclohexyl ring adopts a stable chair conformation. nih.gov This is the most common and lowest energy conformation for a cyclohexane (B81311) ring, minimizing both angle strain and torsional strain.

The specific puckering parameters of the cyclohexyl ring in a similar structure, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, have been calculated, providing further detail on the chair conformation. nih.gov While specific puckering amplitudes for this compound itself are not detailed in the primary source, the chair form is unambiguously identified. nih.gov The crystal packing of this compound is stabilized by weak intermolecular C-H···O hydrogen bonds. nih.gov

Conformational Data

The following table summarizes the key conformational and crystallographic data for this compound.

ParameterValue
Cyclohexyl Ring Conformation Chair Form
Dihedral Angle
Benzene Ring Mean Plane vs. Cyclohexyl Ring Mean Plane (C8, C9, C11, C12)24.26 (9)°
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a9.2729 (5) Å
b12.1182 (7) Å
c12.5801 (7) Å
β109.103 (2)°
Volume 1335.79 (13) ų
Z (Molecules per unit cell) 4

Data sourced from crystal structure analysis of this compound. nih.gov

Computational Chemistry and Theoretical Studies of N Cyclohexyl N Methylbenzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Comprehensive quantum chemical calculations, which are fundamental to understanding the electronic nature of a molecule, appear to be absent for N-cyclohexyl-N-methylbenzenesulfonamide in the public domain.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

No dedicated studies utilizing Density Functional Theory (DFT) to determine the optimized gas-phase geometry or to analyze the electronic properties, such as electrostatic potential and charge distribution, of this compound have been found. Such calculations would provide valuable insights into the molecule's intrinsic structural parameters, free from crystal packing forces.

HOMO-LUMO Analysis and Molecular Orbital Theory

Similarly, a frontier molecular orbital analysis, specifically the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, has not been reported for this compound. This type of analysis is crucial for predicting a molecule's chemical reactivity, electronic transitions, and kinetic stability. Without these calculations, a quantitative understanding of its electron-donating and accepting capabilities remains speculative.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would be instrumental in exploring the conformational landscape of the flexible cyclohexyl ring and the rotational barriers around the sulfonamide bond in a solution or biological environment. Furthermore, such simulations could elucidate the nature and strength of its intermolecular interactions with solvent molecules or potential biological targets.

Prediction of Spectroscopic Parameters via Computational Methods

While experimental spectroscopic data may exist, theoretical predictions of spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound using computational methods have not been documented in the scientific literature. Computational spectroscopy serves as a powerful tool for the interpretation and assignment of experimental spectra.

Theoretical Investigations of Reactivity and Reaction Pathways

No theoretical studies investigating the reactivity, potential metabolic pathways, or degradation mechanisms of this compound have been identified. Computational approaches are often employed to predict sites of electrophilic and nucleophilic attack, map reaction energy profiles, and understand the mechanisms of chemical transformations, none of which have been applied to this specific compound in available research.

Applications As a Building Block and Reagent in Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The molecular framework of N-cyclohexyl-N-methylbenzenesulfonamide makes it a valuable intermediate in the synthesis of a variety of organic compounds. Its structure can be strategically modified, allowing for its incorporation into a diverse range of larger molecules. lookchem.com This adaptability facilitates the creation of new chemical entities with potential applications across several industries. lookchem.com

The compound's utility as an intermediate is particularly noted in the pharmaceutical sector, where it acts as a building block for producing pharmaceutical drugs. nbinno.com Its stability and reactivity make it a suitable choice for manufacturers in specific drug synthesis processes. nbinno.com For instance, the synthesis of 2-bromo-N-cyclohexyl-N-methylbenzenesulfonamide from N-methylcyclohexylamine highlights its role as a precursor in creating functionalized derivatives. lookchem.com

Incorporation into Novel Materials and Polymer Systems

This compound is utilized as a foundational component in the development of new materials with tailored properties. lookchem.com Its capacity to form stable interactions with other molecules enables its integration into polymers, coatings, and other materials, thereby enhancing their performance and broadening their application scope. lookchem.com While specific examples of polymers exclusively derived from this compound are not extensively documented, its presence in chemical supplier catalogs for materials science indicates its role in this field. humeau.comscribd.com The development of coordination polymers, such as those involving metal ions and organic ligands, showcases how related structural motifs can be used to create complex, functional materials. researchgate.net

Utility in the Development of New Chemical Entities

The development of new chemical entities often relies on the use of unique building blocks like this compound. Researchers employ this compound to investigate its interactions within biological systems and its reactivity in various chemical transformations, paving the way for new technologies and products. lookchem.com The sulfonamide group is a key feature, known for its presence in compounds with a wide range of biological activities, including antimicrobial properties. evitachem.com

For example, compounds containing a cyclohexylamine (B46788) moiety have been identified as activators of dopamine (B1211576) receptors. iucr.org This suggests that derivatives of this compound could be explored for their potential in developing new therapeutic agents. iucr.org Its inclusion in patents for receptor antagonists further underscores its potential in the creation of novel drug candidates. google.comgoogle.com

Reactivity as a Sulfonamide Reagent in Organic Transformations

The sulfonamide group in this compound imparts specific reactivity to the molecule, allowing it to participate in various organic transformations. The nitrogen atom of the sulfonamide can act as a nucleophile, particularly in reactions with electrophiles. evitachem.com

The reactivity of related sulfonamides is well-documented. For instance, the synthesis of this compound itself can be achieved through the reaction of N-cyclohexylaminebenzenesulfonamide with methyl iodide. iucr.org This highlights the reactivity of the sulfonamide nitrogen. Furthermore, the broader class of sulfonamides is known to be crucial in the synthesis of various heterocyclic compounds and as directing groups in organic synthesis. While detailed studies on the specific reactivity of this compound are limited, the general chemical behavior of sulfonamides provides a basis for its potential applications as a reagent. evitachem.comguidechem.com

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Impact of Cyclohexyl and Methyl Substituents on Molecular Properties and Biological Interactions

The N-cyclohexyl and N-methyl substituents on the benzenesulfonamide (B165840) scaffold significantly influence the molecule's lipophilicity, steric profile, and conformational flexibility, which in turn dictate its biological interactions. The cyclohexyl group, being a bulky and lipophilic moiety, can engage in hydrophobic interactions within the active sites of target enzymes. In many benzenesulfonamide derivatives targeting enzymes like carbonic anhydrases (CAs), hydrophobic pockets are key regions for binding, and the presence of a cyclohexyl group can enhance affinity. nih.gov For instance, in studies of various N-substituted quinoxaline-2-carboxamides, a compound bearing a cyclohexyl core was found to be active against Mtb H37Ra, while its benzene (B151609) analog was inactive, highlighting the positive contribution of the non-aromatic cyclic moiety. sigmaaldrich.com

The methyl group, in contrast, is a small and simple alkyl substituent. Its presence, creating a tertiary sulfonamide, removes the hydrogen bond donor capability of a secondary sulfonamide (R-SO₂-NH-R'). This can be a critical modification. In some antileishmanial benzenesulfonamide series, replacing a tertiary sulfonamide with a secondary one resulted in a complete loss of potency, suggesting the importance of the disubstituted nitrogen for activity in that context. nih.gov

The combination of the large, rigid cyclohexyl ring and the small methyl group creates a specific three-dimensional shape. Crystallographic studies of N-cyclohexyl-N-methylbenzenesulfonamide reveal that the cyclohexyl ring adopts a stable chair conformation. nih.gov The dihedral angle between the plane of the benzene ring and the mean plane of the cyclohexyl ring is a key structural parameter. In the related N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, this angle is approximately 59.92°. nih.gov This orientation positions the substituents in a defined spatial arrangement, which is critical for fitting into specific binding pockets of target proteins. The steric bulk of the cyclohexyl group can also serve to orient the entire molecule within a binding site, while the methyl group provides a smaller, space-filling component.

Systematic Structural Modifications and Their Effect on Biological Potency

Systematic structural modifications of benzenesulfonamide derivatives have been a cornerstone of medicinal chemistry efforts to enhance biological potency and selectivity. While specific SAR studies on a broad series of this compound derivatives are not extensively documented, general principles from related series can be extrapolated.

Another avenue for systematic modification involves the benzenesulfonyl ring. The introduction of substituents at various positions (ortho, meta, para) on the phenyl ring is a well-established method for modulating activity and selectivity. For instance, in a series of fluorinated benzenesulfonamides designed as inhibitors of amyloid-β aggregation, the specific arrangement of substituents on the benzenesulfonamide scaffold was found to be critical for activity. researchgate.net Similarly, in a hit-to-lead optimization program for antileishmanial agents, removing a 4-methyl group from the benzene ring did not diminish activity and helped to reduce lipophilicity. nih.gov

The following table illustrates potential systematic modifications and their likely impact based on general SAR principles for benzenesulfonamides:

Modification SiteExample ModificationPotential Effect on Biological Potency
N-Alkyl Group Replace Methyl with Ethyl, Propyl, Benzyl (B1604629)Modulate steric bulk and lipophilicity; potentially alter binding affinity and selectivity. nih.govnih.gov
N-Cycloalkyl Group Replace Cyclohexyl with Cyclopentyl, CycloheptylFine-tune the fit within hydrophobic binding pockets; may affect conformational rigidity.
Benzene Ring Add substituents (e.g., -Cl, -F, -OCH₃, -NH₂) at para-positionAlter electronic properties and provide new interaction points (e.g., hydrogen bonds), which can significantly impact affinity and selectivity for the target. nih.govresearchgate.net
Sulfonamide Moiety Isosteric replacement (e.g., with sulfone)Can affect the key interactions with the target, often the zinc ion in metalloenzymes, and is generally detrimental to activity for CA inhibitors. researchgate.net

These systematic modifications allow for a detailed exploration of the chemical space around the this compound scaffold to optimize its biological activity for a specific target.

Comparative Analysis with Structurally Related Benzenesulfonamides

A comparative analysis of this compound with other benzenesulfonamides reveals key structural determinants for biological activity. The primary point of comparison is often the nature of the substitution on the sulfonamide nitrogen.

Tertiary vs. Secondary Sulfonamides: A crucial distinction exists between tertiary sulfonamides like this compound and their secondary counterparts (which possess an N-H bond). Secondary sulfonamides are classic inhibitors of carbonic anhydrases (CAs), where the sulfonamide NH₂ or NHR group coordinates to the zinc ion in the active site. nih.gov The absence of an N-H bond in tertiary sulfonamides generally prevents this canonical binding mode. However, this does not preclude biological activity through other mechanisms or against other targets. In the development of antileishmanial agents, tertiary benzenesulfonamides were found to be more potent and possessed lower lipophilicity than their secondary sulfonamide analogs. nih.gov

Alkyl vs. Cycloalkyl Substituents: The presence of the cyclohexyl group provides a distinct profile compared to simple dialkyl-substituted benzenesulfonamides (e.g., N,N-diethylbenzenesulfonamide). The cyclohexyl ring is more conformationally restricted and presents a larger hydrophobic surface. In the context of antimicrobial activity, N-substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives showed that a cyclohexyl substituent (compound WZ1) had different binding characteristics compared to a methyl substituent (WZ4) in docking studies with aldehyde dehydrogenase. mdpi.com

Influence of Phenyl Ring Substitution: When comparing this compound to analogs with substitutions on the phenyl ring, such as N-cyclohexyl-4-methylbenzenesulfonamide, the electronic and steric effects of the ring substituent come into play. A para-methyl group, for example, can enhance hydrophobic interactions and slightly alter the electronic nature of the aromatic ring, which can influence binding affinity. nih.gov

The table below provides a comparative overview of inhibition data for a series of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms, illustrating the impact of different substitution patterns. While this compound is not included, the data demonstrates how modifications to the core structure influence potency and selectivity.

CompoundSubstitution PatternhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
10a Dihydropyrimidine derivative11529.519.734.2
10b Thio-analog of 10a35.612.863.845.1
13a Dihydropyrimidine derivative25665.43.58.5
15a Dihydropyrimidine derivative27287.212.4289
15b Thio-analog of 15a9530221.472
Data adapted from a study on benzenesulfonamide decorated dihydropyrimidin(thi)ones.

This data illustrates that even subtle changes, such as replacing an oxygen with a sulfur atom in the pyrimidine (B1678525) ring (e.g., 10a vs. 10b), can significantly alter the inhibitory profile against different CA isoforms.

Computational Approaches in Lead Optimization and Derivative Design

Computational methods are indispensable tools in the lead optimization and design of benzenesulfonamide derivatives. These approaches allow for the prediction of binding affinities, the elucidation of binding modes, and the rational design of new compounds with improved properties.

Molecular Docking: Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a target protein. For benzenesulfonamide derivatives, docking studies are frequently used to understand their interactions with the active site of enzymes like carbonic anhydrases. nih.gov In silico modeling can reveal key interactions, such as the coordination of the sulfonamide group to the catalytic zinc ion and the role of "tail" groups (like the cyclohexyl and methyl groups) in establishing contacts with hydrophobic or hydrophilic pockets, which dictates isoform specificity. nih.gov For this compound, docking could be employed to screen potential biological targets and to predict how modifications to the cyclohexyl or methyl groups would affect binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This method can assess the stability of binding poses predicted by docking and can reveal important conformational changes in both the ligand and the protein upon binding. For benzenesulfonamide inhibitors of Vibrio cholerae CAs, computational studies revealed the influence of the flexibility of different moieties on inhibitory activity and isoform selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. By developing QSAR models for a series of benzenesulfonamide derivatives, it is possible to predict the activity of newly designed compounds. The physicochemical properties of this compound, such as its lipophilicity (logP), molar refractivity, and polar surface area, can be calculated and used as descriptors in QSAR models to guide the design of derivatives with enhanced potency.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model could be developed based on a set of active benzenesulfonamide compounds and then used to virtually screen libraries of molecules, including derivatives of this compound, to identify new potential hits.

Through the integrated use of these computational techniques, the process of optimizing the this compound scaffold can be significantly accelerated, leading to the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of sulfonamides is a well-established area of organic chemistry, but future research is increasingly focused on developing more sustainable and efficient methods. Traditional methods often rely on reagents like sulfonyl chlorides, which can be difficult to handle and store, and may involve harsh reaction conditions. frontiersrj.com

Modern approaches are exploring greener alternatives. researchgate.net Key areas of development include:

Catalyst-Free and Solvent-Free Reactions: Researchers are investigating solvent-free reaction conditions, which reduce waste and environmental impact. sci-hub.se For instance, the sulfonylation of amines with arylsulfonyl chlorides has been successfully achieved at room temperature without a solvent. sci-hub.se

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Alternative Reagents: The use of less toxic and more readily available starting materials is a priority. For example, methods are being developed to synthesize sulfonamides directly from sulfonic acids or their salts. researchgate.net Another innovative approach involves the use of trichloroisocyanuric acid (TCCA) to generate chlorine in situ for the synthesis of sulfonyl chlorides, which are then reacted with amines in a one-pot process. frontiersrj.com

Electrochemical Synthesis: Convergent paired electrochemical synthesis offers a green, catalyst-free method for producing sulfonamides by reducing nitro compounds to generate amines in-situ. researchgate.net

These sustainable methodologies aim to reduce the environmental footprint of sulfonamide production while potentially lowering costs and improving safety.

Table 1: Comparison of Traditional and Novel Synthetic Methods for Sulfonamides

Feature Traditional Methods Novel & Sustainable Methods
Reagents Often use sulfonyl chlorides, which can be hazardous. frontiersrj.com Employ less toxic starting materials like sulfonic acids. researchgate.net
Solvents Typically rely on organic solvents. Move towards solvent-free conditions or greener solvents like water. sci-hub.se
Energy Input Often require prolonged heating. Utilize energy-efficient techniques like microwave irradiation. researchgate.net
Waste Generation Can produce significant chemical waste. Designed to be more atom-economical, reducing by-products. sci-hub.se

| Safety | May involve handling of unstable or corrosive reagents. frontiersrj.com | In-situ generation of reactive species can improve safety. frontiersrj.com |

Deeper Mechanistic Understanding of Biological Interactions

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govacs.org However, the full spectrum of their biological interactions is not completely understood. Future research will delve deeper into these mechanisms to design more effective and selective drugs.

Key areas for investigation include:

Structural Biology: High-resolution crystal structures of sulfonamides bound to their target proteins can reveal the precise molecular interactions. acs.org This understanding allows for the rational design of new derivatives with improved binding affinity and specificity.

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) responsible for biological activity is crucial. For sulfonamides, the S(=O)2-NH2 group is a key component. frontiersrj.com Understanding how modifications to the R group affect activity is an ongoing area of study.

Off-Target Effects: Investigating interactions with other proteins in both pathogens and host cells is essential for predicting potential side effects and for drug repurposing.

Resistance Mechanisms: A deeper understanding of how bacteria develop resistance to sulfonamides, such as through mutations in the DHPS enzyme or by acquiring alternative metabolic pathways, is critical for developing new compounds that can overcome this challenge. youtube.com

Recent studies have begun to deconstruct the protein binding of sulfonamides and their analogues, providing insights into the contributions of individual atoms to the binding affinity. acs.org Such detailed analyses will be instrumental in the future design of more potent sulfonamide-based therapeutics.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the process of identifying and optimizing new drug candidates. researchgate.net These computational tools can analyze vast datasets to predict the properties of novel compounds, saving significant time and resources compared to traditional high-throughput screening. oup.comnih.gov

For sulfonamide research, AI and ML can be applied in several ways:

De Novo Drug Design: Generative AI models can design novel sulfonamide structures with desired properties, such as high potency, low toxicity, and specific pharmacokinetic profiles. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build models that predict the biological activity of a compound based on its chemical structure. oup.com This allows for the rapid virtual screening of large chemical libraries to identify promising candidates.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. AI models can predict these properties with increasing accuracy, helping to identify potential liabilities early in the discovery process. youtube.com

Personalized Medicine: AI can help to identify which patients are most likely to respond to a particular sulfonamide-based therapy by analyzing genomic and other biological data.

Table 2: Applications of AI/ML in Sulfonamide Drug Discovery

Application Description Potential Impact
Virtual Screening Rapidly screen large databases of virtual compounds to identify potential hits. nih.gov Reduces the time and cost of initial hit identification.
Lead Optimization Predict how chemical modifications will affect a compound's potency and selectivity. nih.gov Accelerates the development of potent and specific drug candidates.
Toxicity Prediction Identify potential toxic liabilities of drug candidates early in the process. researchgate.net Improves the safety profile of new drugs and reduces late-stage failures.

| Generative Design | Create entirely new molecules with optimized properties. youtube.com | Expands the chemical space for novel sulfonamide-based therapeutics. |

Investigation of Environmental Fate and Degradation Pathways of Sulfonamide Compounds

The widespread use of sulfonamides in human and veterinary medicine has led to their detection in various environmental compartments, including soil and water. nih.gov Understanding their environmental fate and degradation is crucial for assessing their ecological impact and developing strategies to mitigate potential risks. researchgate.net

Future research in this area will focus on:

Biodegradation: Identifying microorganisms and enzymatic pathways responsible for the degradation of sulfonamides in different environments. nih.gov While some bacteria that can degrade sulfonamides have been isolated, the in-situ degradation processes are not fully understood. nih.gov

Photodegradation: Investigating the breakdown of sulfonamides by sunlight, particularly in aquatic environments. The identification of photoproducts is important, as they may also have biological activity.

Transformation Products: Characterizing the various transformation products that are formed during degradation is essential, as some may be more persistent or toxic than the parent compound. leuphana.deresearchgate.net A review of scientific literature revealed 607 transformation products for sulfonamides, but data on their occurrence and toxicity are often lacking. leuphana.de

Ecotoxicology: Assessing the effects of sulfonamides and their degradation products on non-target organisms, such as algae, fish, and soil microbes. researchgate.net This includes investigating the potential for promoting antibiotic resistance in environmental bacteria. leuphana.de

A more comprehensive understanding of the environmental behavior of sulfonamides will enable the design of "benign by design" molecules that are effective as drugs but readily degrade into harmless substances in the environment. leuphana.de

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-N-methylbenzenesulfonamide, and what critical reaction conditions must be optimized?

The compound is synthesized via N-methylation of N-cyclohexylbenzenesulfonamide using methyl iodide in the presence of a base such as sodium hydride. Key conditions include inert atmospheres (to prevent oxidation) and controlled temperatures (typically room temperature to 60°C). Solvents like DMF or THF are used to enhance reactivity. Post-synthesis, purification via crystallization (e.g., methanol-water mixtures) ensures high yields .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and purity. Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction provides absolute stereochemical confirmation. For example, X-ray studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 9.2729 Å, b = 12.1182 Å, c = 12.5801 Å, and β = 109.103° .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Weak intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice, affecting melting points and solubility. The dihedral angle between the benzene and cyclohexyl rings (≈40°) impacts molecular planarity, which may correlate with biological activity .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how can they be resolved?

Near-centrosymmetric structures can produce false chirality-polarity indications using Rogers’ η parameter. Flack’s x parameter, based on incoherent scattering from twin components, is more reliable for enantiomorph-polarity estimation. SHELXL refinement (R factor = 0.038, wR = 0.113) with multi-scan absorption corrections (e.g., SADABS) mitigates errors .

Q. How can researchers reconcile discrepancies in biological activity data for sulfonamide derivatives like this compound?

Contradictions may stem from assay conditions (e.g., solvent polarity, pH) or structural variations (e.g., substituent positioning). Computational docking studies (using software like AutoDock) combined with in vitro assays (e.g., enzyme inhibition) validate target interactions. For example, cyclohexylamine derivatives are hypothesized to modulate dopamine receptors, requiring dose-response curves and selectivity profiling .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

The sulfonamide group acts as a leaving group under basic conditions. Kinetic analysis (e.g., UV-Vis monitoring) reveals second-order dependence on substrate and nucleophile concentrations. Solvent effects (e.g., polar aprotic vs. protic) and steric hindrance from the cyclohexyl group influence reaction rates. Triethylamine is often used to scavenge acids, preventing side reactions .

Methodological Guidance

  • Structural Refinement: Use SHELX programs for high-resolution data. Validate with Flack’s parameter to avoid centrosymmetric artifacts .
  • Biological Evaluation: Pair in vitro assays (e.g., MIC for antimicrobial activity) with molecular dynamics simulations to probe binding modes .
  • Synthetic Optimization: Employ Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry .

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Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.